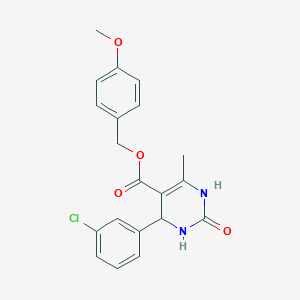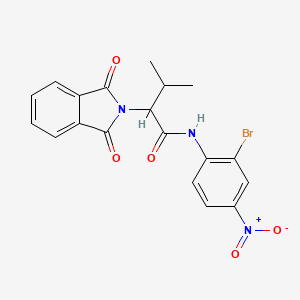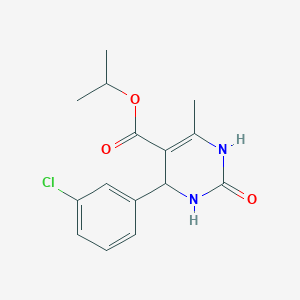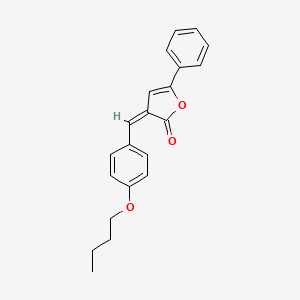
1,3-diisobutyl-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-diisobutyl-2,4(1H,3H)-pyrimidinedione is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as DIPY or diisobutylbarbituric acid. It is a white crystalline powder that is soluble in water and organic solvents. DIPY has been used in various scientific studies due to its potential applications in medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of DIPY is not fully understood. However, it is believed to act on the GABA-A receptor in the brain, which is responsible for regulating neurotransmission. DIPY enhances the activity of the GABA-A receptor, leading to increased inhibition of neurotransmission. This results in the sedative and hypnotic effects observed in animal studies.
Biochemical and Physiological Effects:
DIPY has been shown to have various biochemical and physiological effects in animal studies. It has been shown to reduce locomotor activity, induce sleep, and decrease body temperature. DIPY has also been shown to have anticonvulsant effects in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DIPY has several advantages for use in lab experiments. It is readily available, has high purity, and is relatively inexpensive. However, DIPY has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on DIPY. In medicine, further studies are needed to elucidate the mechanism of action of DIPY and its potential use in treating neurodegenerative diseases. In agriculture, research is needed to develop more effective herbicides based on DIPY. In material science, further studies are needed to explore the potential applications of DIPY in the synthesis of new materials and polymers. Additionally, more research is needed to fully understand the toxicity of DIPY and its potential environmental impact.
In conclusion, 1,3-diisobutyl-2,4(1H,3H)-pyrimidinedione is a versatile chemical compound that has potential applications in various scientific fields. Its unique properties make it an attractive target for further research, and its potential uses in medicine, agriculture, and material science make it a valuable tool for scientific discovery.
Métodos De Síntesis
The synthesis of DIPY involves the reaction between diisobutylmalonate and urea in the presence of a strong base. The reaction is carried out under reflux conditions, and the resulting product is purified using recrystallization. The yield of DIPY obtained through this method is high, and the purity is also excellent.
Aplicaciones Científicas De Investigación
DIPY has been extensively studied for its potential applications in various scientific fields. In medicine, DIPY has been shown to have anticonvulsant, sedative, and hypnotic properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, DIPY has been used as a herbicide due to its ability to inhibit photosynthesis in plants. In material science, DIPY has been used as a building block for the synthesis of various polymers and materials.
Propiedades
IUPAC Name |
1,3-bis(2-methylpropyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-9(2)7-13-6-5-11(15)14(12(13)16)8-10(3)4/h5-6,9-10H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMLXNDUFHXINB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC(=O)N(C1=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[3-(benzyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4893764.png)
![N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4893776.png)

![ethyl 2-[(N-ethyl-N-phenylglycyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4893783.png)
![N-[2-(tetrahydro-2H-thiopyran-4-yl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-4-(trifluoromethyl)benzamide](/img/structure/B4893791.png)
![2-(4-methoxyphenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4893792.png)

![N-(3,4-dichlorophenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4893805.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B4893820.png)